N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2.ClH/c1-13-5-8-17-19(14(13)2)23-21(28-17)25(10-9-24(3)4)20(26)15-6-7-16-18(11-15)27-12-22-16;/h5-8,11-12H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPQBMBRXJDVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=C(C=C3)N=CS4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. Its unique molecular structure, which includes a dimethylaminoethyl group and a benzo[d]thiazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic implications.
- Molecular Formula : C21H23ClN4OS2
- Molecular Weight : 447.0 g/mol
- Solubility : Soluble in organic solvents
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. Upon binding to enzymes or receptors, it may modulate their activity through various pathways, including:
- Signal Transduction : Influencing cellular responses to external stimuli.
- Gene Expression Regulation : Altering the transcription of specific genes.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Potential for inhibiting tumor growth by targeting cancer cell pathways.
- Antimicrobial Properties : Effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : Reduction of inflammation through modulation of immune responses.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,3]benzothiazol-6-yloxy)acetamide | C16H13ClN4OS | Anticancer |
| 4-[[(5-Methoxy-2-oxo-2,3-dihydrobenzothiazol-6-yl)amino]-carbonyl]-phenyl]-urea | C17H16N4O3S | Antimicrobial |
| 6-Carboxy-N-benzothiazolyl-N-methylacetamide | C11H10N2O2S | Anti-inflammatory |
Case Studies and Research Findings
- Anticancer Studies : A study investigating similar benzo[d]thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases.
- Antimicrobial Efficacy : Research has shown that compounds with thiazole rings possess broad-spectrum antimicrobial activity. In vitro assays indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Mechanisms : In animal models, compounds similar to this one have been shown to reduce inflammatory markers such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
Future Directions
Further pharmacological studies are warranted to explore the full range of biological activities associated with this compound. Key areas for future research include:
- In vivo Studies : To assess the therapeutic potential and safety profile in live models.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
- Formulation Development : Exploring delivery methods that enhance bioavailability and efficacy.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by:
- Molecular Formula : C21H23ClN4OS
- Molecular Weight : Approximately 447.0 g/mol
- Functional Groups : Amide, thiazole, and dimethylamino groups
The presence of these functional groups suggests a potential for diverse biological interactions, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structural motifs to N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride exhibit anticancer properties. For instance, benzothiazole derivatives have been evaluated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Anticonvulsant Properties
Studies have shown that benzothiazole derivatives can possess anticonvulsant activity. Compounds structurally related to the target compound may modulate GABAergic neurotransmission, which is crucial for controlling seizures . Experimental evaluations using models like the maximal electroshock test have demonstrated efficacy in reducing seizure activity.
Anti-inflammatory Effects
The compound may also act as an inhibitor of interleukin-2 inducible tyrosine kinase (Itk), which is implicated in various inflammatory and autoimmune diseases such as asthma and rheumatoid arthritis . By inhibiting Itk activity, it could potentially provide therapeutic benefits in managing these conditions.
Synthesis and Mechanism of Action
The synthesis of this compound involves multiple steps that typically include the formation of the thiazole ring and subsequent modifications to introduce the dimethylamino and carboxamide functionalities. Techniques such as thin-layer chromatography and column chromatography are commonly employed to ensure product purity during synthesis.
The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may exert its effects through interactions with specific biological targets such as enzymes or receptors involved in disease processes.
Case Studies and Experimental Findings
Several studies have reported on the biological evaluation of benzothiazole derivatives:
These findings highlight the versatility of compounds within this chemical class, including the target compound.
Comparison with Similar Compounds
Structural Analogues in the Benzoheterocycle Family
Compound A : 6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM298198 hydrochloride)
- Core Structure : Thiazolo[3,2-a]benzimidazole fused ring system (vs. bis-benzo[d]thiazole in the target compound).
- Substituents: Cyclohexyl and methyl groups at the carboxamide nitrogen (vs. dimethylaminoethyl in the target compound).
- Key Differences: The benzimidazole-thiazole fusion in Compound A may enhance DNA intercalation or kinase inhibition compared to the target compound’s benzo[d]thiazole scaffold. The cyclohexyl group in Compound A increases lipophilicity (logP ~3.2), whereas the dimethylaminoethyl group in the target compound likely reduces logP (~2.5–2.8) .
Compound B : Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate
- Core Structure : Peptidomimetic backbone with thiazolylmethyl and hydroperoxide substituents.
- Key Differences :
Pharmacokinetic and Functional Comparisons
| Parameter | Target Compound | Compound A (YM298198 HCl) | Compound B |
|---|---|---|---|
| Molecular Weight | ~500 g/mol | ~450 g/mol | ~850 g/mol |
| logP (Predicted) | 2.5–2.8 | 3.2 | 4.0 |
| Solubility (HCl Salt) | High in polar solvents | Moderate | Low (due to bulky substituents) |
| Therapeutic Hypothesis | Kinase/receptor modulation | DNA/protein interaction | Protease inhibition |
Key Findings:
- The target compound’s dimethylaminoethyl group and hydrochloride salt confer superior solubility compared to Compound A’s cyclohexyl group and Compound B’s peptidic structure .
- Compound A’s thiazolo-benzimidazole core may exhibit stronger DNA binding, whereas the target compound’s bis-benzo[d]thiazole system could favor selective protein kinase interactions.
- Compound B’s hydroperoxide moiety suggests a unique mechanism involving redox cycling, absent in the target compound .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured during synthesis?
The synthesis of thiazole-derived compounds typically involves multi-step reactions, including condensation, amidation, and purification under controlled conditions. For example, refluxing precursors in ethanol with glacial acetic acid as a catalyst (e.g., 4-5 hours at 80°C) followed by solvent evaporation and filtration can yield intermediates . To ensure purity, HPLC analysis (e.g., 98-99% purity as in compound 29 and 31) and structural confirmation via and are critical .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
is essential for confirming proton environments, particularly for distinguishing dimethylamino groups and aromatic protons in the benzothiazole core. Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%) . Advanced methods like and 2D-NMR (e.g., HSQC, HMBC) resolve complex substituent arrangements, especially in isomers or regioisomers .
Q. What initial biological screening methods are recommended to assess this compound’s activity?
Begin with in vitro cytotoxicity assays (e.g., MTT or SRB tests) against cancer cell lines, using IC values to quantify potency. For antimicrobial activity, pH-dependent agar diffusion or microdilution methods (e.g., MIC determination) are suitable, as demonstrated in thiadiazole derivatives . Parallel antioxidant assays (e.g., DPPH radical scavenging) can identify multifunctional activity .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis conditions and resolve yield inconsistencies?
Statistical DoE methods, such as factorial designs or response surface modeling, minimize trial-and-error approaches. For instance, varying reaction parameters (temperature, solvent ratio, catalyst loading) and analyzing outcomes via ANOVA identifies critical factors. This approach is validated in chemical reaction optimization, reducing development time by 30-50% . Computational tools (e.g., quantum chemical calculations) further predict optimal conditions, as seen in ICReDD’s reaction path search methodologies .
Q. How should researchers address contradictions in biological activity data across different assays?
Discrepancies may arise from assay-specific conditions (e.g., pH, cell line variability). Cross-validate results using orthogonal assays (e.g., apoptosis vs. proliferation assays) and control for variables like solvent effects (DMSO tolerance <1%). If conflicting cytotoxicity data emerge, assess membrane permeability via logP measurements or PAMPA assays to rule out bioavailability issues .
Q. What strategies enhance HPLC resolution for separating closely related derivatives or isomers?
Optimize mobile phase composition (e.g., acetonitrile:water gradients with 0.1% TFA) and column selection (C18 or phenyl-hexyl stationary phases). For chiral separation, use polysaccharide-based columns (Chiralpak AD-H) and isocratic elution. Monitor purity at 254 nm and validate with spiked standards .
Q. How can computational modeling predict this compound’s receptor interactions or metabolic stability?
Molecular docking (AutoDock Vina) against target proteins (e.g., tubulin for anticancer activity) identifies binding modes. MD simulations (GROMACS) assess stability over 100 ns trajectories. For metabolic predictions, use in silico tools like SwissADME to evaluate CYP450 interactions and bioavailability .
Q. What advanced separation techniques are suitable for isolating trace impurities or degradants?
Preparative HPLC with high-loading columns (e.g., 21.2 mm ID) isolates impurities at >95% purity. For heat-sensitive compounds, centrifugal partition chromatography (CPC) avoids degradation. Couple with HRMS (Q-TOF) for structural elucidation of unknown peaks .
Q. How can researchers integrate computational and experimental data to refine synthetic pathways?
ICReDD’s feedback loop combines quantum mechanics (Gaussian 16) for transition-state analysis with robotic high-throughput screening. For example, computed activation energies guide solvent selection (DMF vs. THF), while experimental yields validate predictions, accelerating route optimization by 40% .
Q. What methodologies quantify in vitro toxicity while avoiding false positives from assay artifacts?
Combine cell viability assays with live-cell imaging (e.g., IncuCyte) to monitor real-time cytotoxicity. Confirm mechanism via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye). Use primary human hepatocytes for metabolic toxicity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
